![molecular formula C6H5BrN2S B2353899 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole CAS No. 1288992-53-9](/img/structure/B2353899.png)
5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole
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Overview
Description
5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular weight of 217.09 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BrN2S . The average mass is 217.086 Da and the monoisotopic mass is 215.935669 Da .Scientific Research Applications
Antimycobacterial Activity
5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole derivatives have been explored for their potential antimycobacterial activity. For instance, derivatives synthesized using ionic liquid showed significant inhibitory activity against Mycobacterium tuberculosis. Some compounds exhibited inhibitory activity comparable to standard drugs like ethambutol and ciprofloxacin without general cellular toxicity (Ramprasad et al., 2016).
Anticancer Applications
Another important area of application is in anticancer research. Compounds derived from this compound have shown moderate effectiveness in suppressing the growth of various cancer cell lines, including kidney cancer, prostate cancer, colon cancer, and leukemia (Potikha & Brovarets, 2020).
Herbicidal Activity
These compounds have also been investigated for their potential use as herbicides. Specific derivatives demonstrated moderate post-emergence herbicidal activity (Andreani et al., 1996).
Synthesis of Heterocyclic Analogs
There's also significant interest in the synthesis of heterocyclic analogs based on the imidazo[2,1-b][1,3]thiazole system for various applications. These efforts contribute to the development of compounds with potential biological activities, including immunosuppressive and immunostimulatory effects (Šačkus et al., 2015).
Antitubercular and Antimicrobial Effects
Research has also been conducted on the synthesis of imidazo[2,1-b][1,3]thiazoles for their antitubercular and antimicrobial effects. Some compounds synthesized have shown promising activity against diseases like tuberculosis and other microbial infections (Thompson et al., 2017).
Mechanism of Action
Target of Action
Similar compounds in the imidazothiazole class have been found to interact with various biological targets, such as indolamine 2,3-dioxygenase 1 (ido1) .
Mode of Action
Other imidazothiazoles have been shown to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii .
Pharmacokinetics
Its predicted density is 1.91±0.1 g/cm3, and its predicted pKa is 4.28±0.40 , which may influence its bioavailability.
Result of Action
Similar compounds have shown dose-dependent antiproliferative effects against various cell lines .
properties
IUPAC Name |
5-bromo-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHRSDKERLOBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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